molecular formula C22H29N5O B11257791 N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine

N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine

Cat. No.: B11257791
M. Wt: 379.5 g/mol
InChI Key: RFLZLNFOUDFZLG-UHFFFAOYSA-N
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Description

  • React the pyridazin-3-amine with benzyl chloride or benzyl bromide.
  • Use a base (such as sodium hydroxide) to facilitate the substitution.
  • Cyclohexanecarbonylpiperazine Substitution:

    • React the benzylated pyridazin-3-amine with cyclohexanecarbonylpiperazine.
    • Optimize reaction conditions (solvent, temperature, time) for high yield.
  • Preparation Methods

    The synthetic route for N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine involves several steps. While I don’t have specific details on industrial production methods, here’s a general outline:

    • Synthesis of the Pyridazin-3-amine Core:

      • Start with a suitable pyridazine precursor.
      • Introduce the amine functionality at position 3 using appropriate reagents.
      • Protect the amine group if necessary.

    Chemical Reactions Analysis

    N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine can undergo various reactions:

      Oxidation: Oxidation of the benzyl group or piperazine moiety.

      Reduction: Reduction of the carbonyl group or other functional groups.

      Substitution: Nucleophilic substitution reactions at the piperazine nitrogen.

      Common Reagents: Sodium borohydride, hydrogen peroxide, acetic anhydride, etc.

    Scientific Research Applications

      Medicine: Investigate its antimicrobial properties, especially against Mycobacterium tuberculosis.

      Chemistry: Explore its reactivity and use as a building block for other molecules.

      Biology: Study its effects on cellular processes.

    Mechanism of Action

    The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to understand its mode of action.

    Comparison with Similar Compounds

    While I don’t have a direct list of similar compounds, researchers often compare N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine with related benzamide derivatives. Its unique structure may offer advantages over other compounds in terms of selectivity and efficacy.

    Properties

    Molecular Formula

    C22H29N5O

    Molecular Weight

    379.5 g/mol

    IUPAC Name

    [4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-cyclohexylmethanone

    InChI

    InChI=1S/C22H29N5O/c28-22(19-9-5-2-6-10-19)27-15-13-26(14-16-27)21-12-11-20(24-25-21)23-17-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2,(H,23,24)

    InChI Key

    RFLZLNFOUDFZLG-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

    Origin of Product

    United States

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